molecular formula C29H29Cl2F6N4NaO6S2 B13823014 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt CAS No. 33628-05-6

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt

Cat. No.: B13823014
CAS No.: 33628-05-6
M. Wt: 801.6 g/mol
InChI Key: XJTFGUSFOPRUQV-UHFFFAOYSA-M
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Description

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt is a complex organic compound It belongs to the benzimidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt typically involves multi-step organic reactions. These reactions often include the formation of benzimidazole rings, chlorination, and the introduction of sulfopropyl and trifluoromethyl groups. The reaction conditions may involve the use of various catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups like sulfopropyl and trifluoromethyl allows it to interact with various enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazolium derivatives: Compounds with similar benzimidazole structures but different functional groups.

    Chlorinated benzimidazoles: Compounds with chlorine atoms attached to the benzimidazole ring.

    Trifluoromethyl benzimidazoles: Compounds with trifluoromethyl groups attached to the benzimidazole ring.

Uniqueness

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

33628-05-6

Molecular Formula

C29H29Cl2F6N4NaO6S2

Molecular Weight

801.6 g/mol

IUPAC Name

sodium;3-[(2E)-5-chloro-2-[(E)-3-[6-chloro-1-ethyl-3-(3-sulfonatopropyl)-5-(trifluoromethyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-6-(trifluoromethyl)benzimidazol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C29H30Cl2F6N4O6S2.Na/c1-3-38-24-16-20(30)18(28(32,33)34)14-22(24)40(10-6-12-48(42,43)44)26(38)8-5-9-27-39(4-2)25-17-21(31)19(29(35,36)37)15-23(25)41(27)11-7-13-49(45,46)47;/h5,8-9,14-17H,3-4,6-7,10-13H2,1-2H3,(H-,42,43,44,45,46,47);/q;+1/p-1

InChI Key

XJTFGUSFOPRUQV-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1/C=C/C=C/3\N(C4=C(N3CCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1C=CC=C3N(C4=C(N3CCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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